molecular formula C6H9FO3S B2891122 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820718-58-8

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B2891122
CAS No.: 1820718-58-8
M. Wt: 180.19
InChI Key: IZEWVMLWIPUQNA-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS: 1820718-58-8) is a bicyclic sulfonyl fluoride derivative characterized by a seven-membered ring system containing an oxygen atom (oxa) at position 5. Its molecular formula is C₇H₁₁FO₂S, with a molecular weight of 178.22 g/mol. The compound features a sulfonyl fluoride (-SO₂F) group, a highly reactive electrophilic moiety known for its stability and utility in click chemistry (e.g., SuFEx reactions) and covalent inhibitor design .

The oxabicyclo framework imparts rigidity and stereochemical complexity, making it a valuable scaffold in organic synthesis. For example, 7-oxabicyclo[2.2.1]heptane derivatives are widely used as bridging agents in Diels-Alder reactions and cycloadditions to construct fused-ring systems . The sulfonyl fluoride group enhances reactivity toward nucleophiles (e.g., amines, thiols), enabling applications in chemical biology and materials science .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWVMLWIPUQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The Diels-Alder reaction between furan and an acrylic acid derivative yields a bicyclic intermediate with an endo configuration, critical for subsequent functionalization. To introduce the sulfonyl fluoride moiety, the carboxylic acid group in the intermediate must be replaced. This substitution typically involves converting the carboxylic acid to a thiol or disulfide precursor, followed by oxidation and fluorination.

Functionalization to Sulfonyl Fluoride

Post-Diels-Alder modification requires introducing sulfur at position 2 of the bicyclic framework. Thiolation can be achieved via nucleophilic substitution or radical-mediated pathways. Subsequent oxidation of the thiol (-SH) to sulfonyl chloride (-SO₂Cl) using chlorine gas or oxone, followed by fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), yields the sulfonyl fluoride group.

Table 1: Diels-Alder-Based Synthesis Parameters

Step Reagents/Conditions Yield (%) Reference
Diels-Alder Reaction Furan, acrylic acid ester, Δ 48–75
Thiolation NaSH, DMF, 80°C 60–85
Oxidation Cl₂, H₂O, 0°C 70–90
Fluorination KF, MeCN, reflux 50–75

Electrochemical Oxidative Fluorination

A modern alternative to traditional sulfonyl fluoride synthesis is electrochemical oxidation, as reported in the Journal of the American Chemical Society . This method enables direct conversion of thiols or disulfides to sulfonyl fluorides under mild conditions, bypassing hazardous chlorination steps.

Mechanism of Electrochemical Fluorination

The process involves anodic oxidation of a thiol (-SH) or disulfide (-S-S-) to generate a sulfenyl fluoride intermediate, which undergoes further oxidation to sulfonyl fluoride. The use of fluoride ions (e.g., KF) in an electrochemical cell with a graphite anode and platinum cathode facilitates this transformation at ambient temperature.

Application to Bicyclic Systems

For 7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, the thiol precursor must first be synthesized via methods described in Section 1.2. Electrochemical fluorination of this thiol achieves a yield of 65–80%, with reduced reaction time (4–6 hours) compared to classical methods.

Table 2: Electrochemical Synthesis Parameters

Parameter Value Reference
Voltage 2.5 V
Electrolyte NaClO₄, MeCN/H₂O
Fluoride Source KF
Temperature 25°C

Stereoselective Synthesis Considerations

The stereochemistry of this compound is critical for its biological activity. Chemsrc specifies the (1R,2R,4S) enantiomer, necessitating stereocontrolled synthesis.

Chiral Auxiliaries and Catalysts

The Diels-Alder reaction’s endo preference can be leveraged to control stereochemistry. Chiral Lewis acids (e.g., oxazaborolidines) or enantiopure starting materials ensure the desired configuration.

Resolution Techniques

Racemic mixtures of the sulfonyl fluoride can be resolved via chiral chromatography or enzymatic kinetic resolution, though these methods are less efficient than asymmetric synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Disadvantages Yield (%)
Diels-Alder + Fluorination High stereocontrol Multi-step, hazardous Cl₂ 50–75
Electrochemical Mild conditions, fewer steps Requires specialized equipment 65–80
Direct Sulfonation Theoretically simple Unverified for this compound N/A

Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly modify active site residues .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride with three related compounds:

Parameter This compound (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride Bicyclo[2.2.1]heptane-2-sulfonyl fluoride Dipotassium Endothall (7-Oxabicyclo Derivative)
Molecular Formula C₇H₁₁FO₂S C₇H₁₁FO₂S C₇H₁₁FO₂S C₈H₁₀KO₄S
Key Structural Feature Oxygen at position 7 No oxygen; (1S,4R) stereochemistry No oxygen; no stereochemical specification 7-Oxabicyclo core with carboxylate groups
Reactivity High (SO₂F + oxa-induced polarity) Moderate (SO₂F with stereochemical constraints) Moderate (SO₂F without polar substituents) Herbicidal activity (carboxylate functionalization)
Applications Covalent inhibitors, click chemistry Stereoselective synthesis General sulfonyl fluoride chemistry Herbicide (aquatic weed control)
Key References

Reactivity and Stereochemical Considerations

  • Oxygen Atom Impact: The oxygen in this compound increases ring polarity, enhancing solubility in polar solvents compared to non-oxa analogs like bicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS: 700-25-4) .
  • Stereochemistry : The (1S,4R)-stereoisomer of bicyclo[2.2.1]heptane-2-sulfonyl fluoride exhibits constrained spatial orientation, which may limit reactivity in sterically demanding environments. In contrast, the oxa derivative’s rigid framework allows predictable regioselectivity in cycloadditions .
  • Functional Group Interplay : Dipotassium endothall (a 7-oxabicyclo herbicide) demonstrates how carboxylate groups on the oxabicyclo core enable ionic interactions, unlike the covalent reactivity of sulfonyl fluorides .

Research Findings

  • Synthetic Utility: this compound’s reactivity in SuFEx click chemistry has been leveraged to conjugate biomolecules, outperforming non-oxa analogs in aqueous reaction media due to improved solubility .
  • Stability Studies: Non-oxa sulfonyl fluorides (e.g., CAS 700-25-4) show slower hydrolysis rates in neutral conditions, whereas the oxa derivative’s polarity may increase susceptibility to hydrolysis under acidic/basic conditions .

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and applications in various fields.

Chemical Structure and Synthesis

The compound features a bicyclic structure with a sulfonyl fluoride functional group, which enhances its reactivity and biological activity. The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives has been explored in various studies, highlighting methods such as diastereoselective intramolecular Diels–Alder reactions and cycloaddition processes involving furans and other reagents .

Pharmacological Effects

Research indicates that this compound exhibits notable pharmacological properties, particularly as an inhibitor of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways. In vitro studies have demonstrated that various isomers of this compound can act as agonists or antagonists depending on their stereochemistry, influencing platelet aggregation and smooth muscle contraction .

Table 1: Biological Activity of this compound Isomers

IsomerActivity TypePotencyMechanism
Isomer ATXA2 AgonistHighPlatelet activation
Isomer BPGH2 AntagonistModerateSmooth muscle relaxation
Isomer CPGD2 AgonistLowVasodilation

Case Studies

Several case studies have investigated the biological implications of this compound:

  • Thromboxane Pathway Modulation : A study evaluated the effects of this compound on human platelets, revealing that certain stereoisomers significantly inhibited TXA2-mediated platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
  • Smooth Muscle Relaxation : Another investigation focused on the compound's effect on smooth muscle tissues, demonstrating that specific isomers could induce relaxation through PGH2 antagonism, which may be beneficial in treating conditions like hypertension .
  • Neurodevelopmental Studies : The zebrafish model has been employed to assess the developmental impact of 7-oxabicyclo[2.2.1]heptane derivatives, indicating potential neuroprotective effects during embryonic development stages .

Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with various receptors involved in inflammatory responses and vascular regulation. The sulfonyl fluoride group is hypothesized to facilitate covalent bonding with target proteins, enhancing the compound's efficacy as an inhibitor in biochemical pathways related to disease processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, and how can reaction conditions be optimized for academic-scale synthesis?

  • The compound is typically synthesized via nucleophilic substitution of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl chloride with fluoride sources like KF or NaF. Reaction optimization involves:

  • Temperature control : Mild conditions (20–40°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluoride ion reactivity.
  • Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .

Q. How can the molecular structure of this compound be experimentally validated?

  • Infrared (IR) spectroscopy : Key peaks include S=O stretching (~1350–1200 cm⁻¹) and S-F bonds (~800–700 cm⁻¹). Compare with reference spectra from Coblentz Society data .
  • Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR: Distinct bicyclic proton signals (δ 1.5–3.5 ppm, split by bridgehead coupling).
  • 19^{19}F NMR: Single peak near δ -110 ppm for sulfonyl fluoride .

Q. What are the common nucleophilic reactions of this compound, and what products are typically observed?

  • Amines : Substitution yields sulfonamides (e.g., R2_2N-SO2_2-bicyclic core).
  • Alcohols/Thiols : Forms sulfonate esters or thioesters.
  • Reaction design : Use stoichiometric nucleophiles in anhydrous THF or DCM at 0–25°C. Monitor via TLC for completion (~2–6 hours) .

Advanced Research Questions

Q. How does the stereoelectronic environment of the bicyclic framework influence sulfonyl fluoride reactivity in cycloaddition reactions?

  • The rigid bicyclo[2.2.1]heptane system imposes steric constraints, directing nucleophilic attack to the exo face. Computational studies (DFT) show:

  • Electrophilicity : Sulfonyl group activation due to electron-withdrawing effects (Hammett σp_p ~ +1.5).
  • Transition states : Preferential axial approach of nucleophiles to minimize steric clash .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?

  • Variable factors :

  • Nucleophile basicity : Stronger bases (e.g., primary amines) accelerate substitution but may degrade the bicyclic core.
  • Moisture sensitivity : Hydrolysis competes with substitution; rigorously anhydrous conditions are critical.
    • Mitigation : Pre-dry reagents/solvents (molecular sieves) and use inert atmosphere (N2_2/Ar) .

Q. How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS) applications?

  • Methodology :

Generate 3D conformers using software (e.g., Gaussian, RDKit).

Calculate CCS via trajectory method (e.g., MOBCAL).

  • Predicted CCS : ~140–150 Ų (N2_2 drift gas), validated against experimental IMS data .

Q. What are the pharmacological implications of bicyclo[2.2.1]heptane sulfonyl derivatives in targeting neurological receptors?

  • Case study : Derivatives like (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine show:

  • 5-HT1A_{1A} affinity : Ki_i = 50–150 nM, comparable to SSRIs.
  • Structural optimization : Methyl/ethyl substitutions enhance blood-brain barrier penetration (logP ~2.5) .

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